Cas no 588679-98-5 (2-(3-Methyl-4-nitrophenoxy)acetohydrazide)

2-(3-Methyl-4-nitrophenoxy)acetohydrazide is a specialized hydrazide derivative featuring a nitrophenoxy moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural properties, including the reactive hydrazide group and electron-withdrawing nitro substituent, enable its use in the preparation of heterocyclic compounds, agrochemicals, and potential bioactive molecules. The compound exhibits good stability under controlled conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective functionalization, making it a versatile building block for medicinal chemistry applications. The presence of both methyl and nitro groups further enhances its utility in structure-activity relationship studies, particularly in the development of novel pharmacophores.
2-(3-Methyl-4-nitrophenoxy)acetohydrazide structure
588679-98-5 structure
Product Name:2-(3-Methyl-4-nitrophenoxy)acetohydrazide
CAS No:588679-98-5
MF:C9H11N3O4
MW:225.201341867447
MDL:MFCD03423115
CID:949177
PubChem ID:2063569
Update Time:2025-10-31

2-(3-Methyl-4-nitrophenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
    • AC1M14MX
    • ALBB-002548
    • BBL016837
    • CTK5A8987
    • MolPort-000-887-250
    • Oprea1_445939
    • SBB030372
    • 588679-98-5
    • AKOS000305342
    • SB86245
    • CS-0317581
    • STK435879
    • VS-05613
    • DTXSID20366291
    • MFCD03423115
    • MDL: MFCD03423115
    • Inchi: 1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13)
    • InChI Key: YZHLJVYNDYJHDO-UHFFFAOYSA-N
    • SMILES: O(CC(NN)=O)C1C=CC(=C(C)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 225.07503
  • Monoisotopic Mass: 225.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 107.49

2-(3-Methyl-4-nitrophenoxy)acetohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
061389-1g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide
588679-98-5 95%
1g
£123.00 2022-03-01
Fluorochem
061389-5g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide
588679-98-5 95%
5g
£372.00 2022-03-01
TRC
B499498-100mg
2-(3-methyl-4-nitrophenoxy)acetohydrazide
588679-98-5
100mg
$ 50.00 2022-06-07
TRC
B499498-500mg
2-(3-methyl-4-nitrophenoxy)acetohydrazide
588679-98-5
500mg
$ 210.00 2022-06-07
TRC
B499498-1g
2-(3-methyl-4-nitrophenoxy)acetohydrazide
588679-98-5
1g
$ 320.00 2022-06-07
abcr
AB214704-1 g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide; 95%
588679-98-5
1g
€217.60 2023-05-06
abcr
AB214704-5 g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide; 95%
588679-98-5
5g
€723.20 2023-05-06
abcr
AB214704-1g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide, 95%; .
588679-98-5 95%
1g
€230.10 2025-04-17
abcr
AB214704-5g
2-(3-Methyl-4-nitrophenoxy)acetohydrazide, 95%; .
588679-98-5 95%
5g
€749.60 2025-04-17
Chemenu
CM114222-5g
2-(3-methyl-4-nitrophenoxy)acetohydrazide
588679-98-5 95%
5g
$*** 2023-05-30

2-(3-Methyl-4-nitrophenoxy)acetohydrazide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:588679-98-5)2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Order Number:A1166724
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):276.0
Email:sales@amadischem.com

Additional information on 2-(3-Methyl-4-nitrophenoxy)acetohydrazide

2-(3-Methyl-4-nitrophenoxy)acetohydrazide (CAS No: 588679-98-5)

2-(3-Methyl-4-nitrophenoxy)acetohydrazide, also known by its CAS number 588679-98-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydrazide group with a substituted phenoxy moiety. The presence of the nitro group at the 4-position of the phenyl ring and a methyl group at the 3-position introduces specific electronic and steric effects that influence its chemical reactivity and biological activity.

The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide typically involves multi-step reactions, often starting from an appropriate phenol derivative. The introduction of the nitro group is usually achieved through nitration, while the methyl group can be introduced via alkylation or substitution reactions. The final step involves coupling the phenoxy derivative with an acetohydrazide moiety, which can be accomplished through nucleophilic substitution or other coupling reactions.

In terms of applications, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide has shown potential in various areas, including drug design and agrochemical development. Its structure makes it a promising candidate for modulating enzyme activity or serving as a lead compound in medicinal chemistry programs. Recent studies have highlighted its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

From a structural standpoint, the compound's stability is influenced by the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic ring. These substituents not only affect the compound's solubility but also play a role in its interaction with biological targets. The hydrazide group, on the other hand, is known for its ability to form hydrogen bonds, which can enhance bioavailability and target binding affinity.

The latest research on 2-(3-Methyl-4-nitrophenoxy)acetohydrazide has focused on its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, its selectivity for COX-2 over COX-1 suggests that it could serve as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal side effects.

In addition to its pharmacological applications, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide has also been explored for use in agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit key enzymes involved in fungal growth or plant metabolism makes it a valuable candidate for crop protection products.

The synthesis and characterization of this compound have been extensively documented in recent scientific literature, with researchers employing advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its structure and properties. These studies have provided valuable insights into its stereochemistry, conformational flexibility, and interaction with biological systems.

In conclusion, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide (CAS No: 588679-98-5) is a versatile compound with promising applications in both pharmaceutical and agricultural sectors. Its unique structure and functional groups make it an attractive target for further research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:588679-98-5)2-(3-Methyl-4-nitrophenoxy)acetohydrazide
A1166724
Purity:99%
Quantity:5g
Price ($):276.0
Email